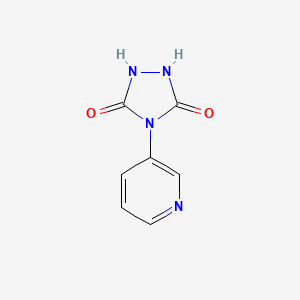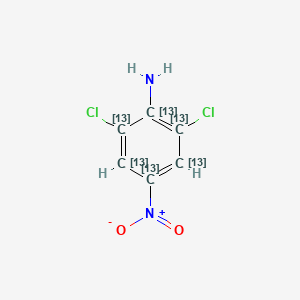
2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) is an organic compound belonging to the class of nitroanilines. It is a versatile reagent and has been used in a variety of scientific research applications, such as in the synthesis of new compounds, as a catalyst for organic reactions, and as a probe for the study of biochemical and physiological processes. This article will provide an overview of the synthesis method of Dichloran-13C6, the scientific research applications, the mechanism of action, the biochemical and physiological effects, the advantages and limitations for lab experiments, and the future directions of this compound.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) can be achieved by introducing 13C6 isotopes into the starting materials of the traditional synthesis pathway of Dichloran. This can be done by using 13C6 labeled reagents in the reactions.
Starting Materials
2,6-Dichloroaniline, 4-nitrochlorobenzene-13C6, Sodium hydroxide, Acetic acid, Ethanol
Reaction
Step 1: 2,6-Dichloroaniline is reacted with 4-nitrochlorobenzene-13C6 in ethanol at reflux temperature to form 2,6-Dichloro-4-nitroaniline-13C6., Step 2: The product obtained in step 1 is then treated with sodium hydroxide solution to remove any unreacted starting materials., Step 3: The crude product obtained from step 2 is purified by recrystallization from acetic acid to obtain pure 2,6-Dichloro-4-nitroaniline-13C6.
科学研究应用
2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) has been used in a variety of scientific research applications, such as in the synthesis of new compounds, as a catalyst for organic reactions, and as a probe for the study of biochemical and physiological processes. For example, it has been used as a fluorescent probe for the detection of nucleic acids, as an inhibitor of enzymes involved in the synthesis of fatty acids, and as a catalyst for the oxidative coupling of aromatic compounds. Furthermore, it has been used in the synthesis of a variety of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of 2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) depends on the particular application. In general, it acts as a catalyst for organic reactions, and as a fluorescent probe for the detection of nucleic acids. It also acts as an inhibitor of enzymes involved in the synthesis of fatty acids, and as a catalyst for the oxidative coupling of aromatic compounds.
生化和生理效应
The biochemical and physiological effects of 2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) depend on the particular application. In general, it has been found to inhibit the enzymes involved in the synthesis of fatty acids, and to act as a catalyst for the oxidative coupling of aromatic compounds. Furthermore, it has been used in the synthesis of a variety of pharmaceuticals and other biologically active compounds, and has been found to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable under a wide range of conditions. Furthermore, it can be used as a catalyst for a variety of organic reactions, and as a fluorescent probe for the detection of nucleic acids. However, it also has some limitations. For example, it is not soluble in water, and can be toxic at high concentrations.
未来方向
There are a number of potential future directions for 2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6). For example, it could be used in the development of new pharmaceuticals and other biologically active compounds, as a probe for the study of biochemical and physiological processes, and as a catalyst for the synthesis of new compounds. Additionally, it could be used in the development of new analytical methods for the detection of nucleic acids and other biomolecules, and for the synthesis of new materials. Finally, further research could be conducted to explore the potential anti-inflammatory and antioxidant properties of Dichloran-13C6.
属性
IUPAC Name |
2,6-dichloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXZHMJUSMUDOQ-IDEBNGHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1Cl)N)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

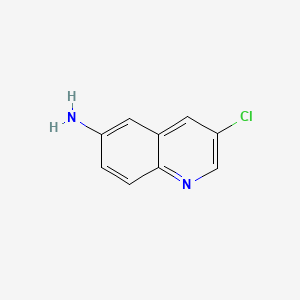

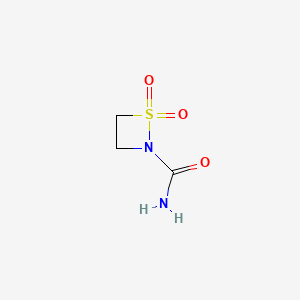
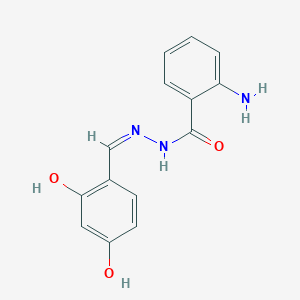
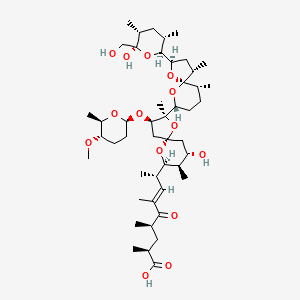
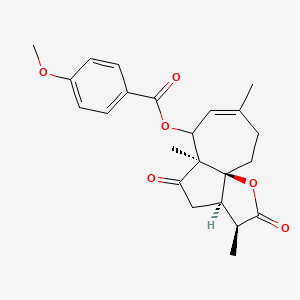
![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)
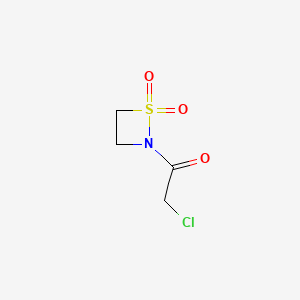
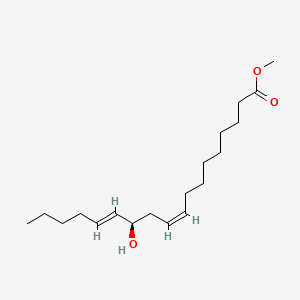
![methyl (2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoate](/img/structure/B564223.png)
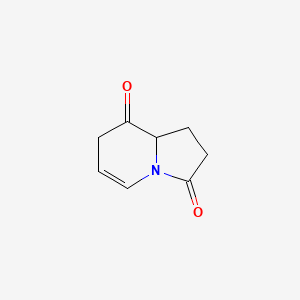
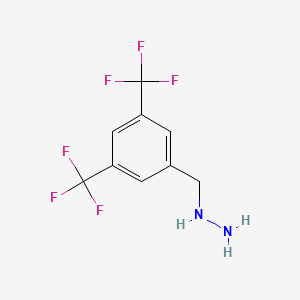
![Trisodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B564227.png)
